molecular formula C12H10I+ B167342 Diphenyliodonium CAS No. 10182-84-0

Diphenyliodonium

Cat. No.: B167342
CAS No.: 10182-84-0
M. Wt: 281.11 g/mol
InChI Key: OZLBDYMWFAHSOQ-UHFFFAOYSA-N
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Description

Diphenyliodonium is a hypervalent iodine compound characterized by the presence of two phenyl groups attached to an iodine atom. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound salts are valuable reagents due to their ability to act as electrophilic arylating agents.

Mechanism of Action

The mechanism of action of diphenyliodonium compounds involves electron transfer. For instance, in the reaction with reduced flavins, the reactive flavin species was identified as the reduced anion . Another study reported the mechanism for an electron transfer photosensitization of diaryliodonium salts .

Future Directions

Research on diphenyliodonium compounds is ongoing, and these compounds have potential applications in various fields. For instance, they have been used to create photo-sensitive hybrids . They have also been used in the synthesis of new arylated bioactive heterocyclic compounds . These and other applications suggest that this compound compounds will continue to be an area of interest in future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium salts can be synthesized through various methods. One common approach involves the reaction of iodobenzene with benzene in the presence of an oxidizing agent such as peracetic acid or hydrogen peroxide. The reaction typically occurs under mild conditions, yielding this compound salts with high purity .

Industrial Production Methods: In industrial settings, this compound salts are produced using scalable electrochemical methods. This involves the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell. The process is efficient and generates minimal chemical waste .

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium salts undergo various types of reactions, including:

Common Reagents and Conditions:

    Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.

    Tetrahydrofuran (THF): Common solvent for these reactions.

    Benzoquinone (BQ), Phenyl Acetate (Ph(OAc)2), and Copper Acetate (Cu(OAc)2): Oxidants used in various reactions.

Major Products:

Comparison with Similar Compounds

    Diphenylchloronium: Similar in structure but contains chlorine instead of iodine.

    Diphenylbromonium: Contains bromine instead of iodine.

    Diphenylsulfonium: Contains sulfur instead of iodine.

Comparison: Diphenyliodonium salts are unique due to their higher reactivity and ability to participate in a broader range of reactions compared to their chloronium, bromonium, and sulfonium counterparts. The iodine atom in this compound salts provides greater stability to the reactive intermediates, making them more versatile in synthetic applications .

Properties

IUPAC Name

diphenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLBDYMWFAHSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10I+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1483-72-3 (chloride), 1483-73-4 (bromide), 2217-79-0 (iodide), 49723-69-5 (sulfate[1:1]), 58109-40-3 (hexafluorophosphate), 62613-15-4 (hexafluoroarsenate), 6293-66-9 (tosylate), 722-56-5 (nitrate)
Record name Diphenyliodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60144196
Record name Diphenyliodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10182-84-0
Record name Diphenyliodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyliodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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